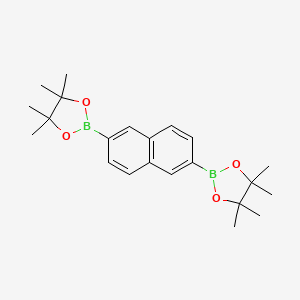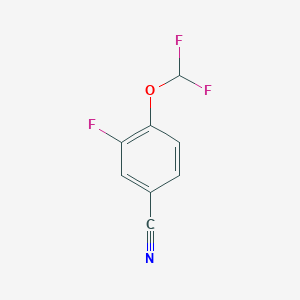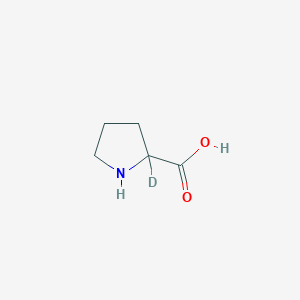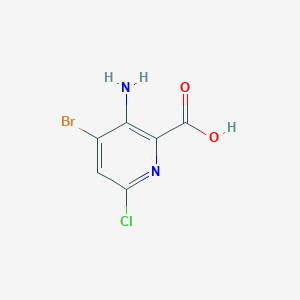
Edoxaban-M2
Descripción general
Descripción
Edoxaban is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs. It is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .
Synthesis Analysis
Edoxaban-M4, the main metabolite of Edoxaban, was evaluated in 79 plasma samples from patients taking Edoxaban . The total anti-Xa activity was evaluated on three different chromogenic factor Xa-based assays . Results were compared with a validated ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry measurement .
Molecular Structure Analysis
Edoxaban is the anhydrous free-drug form, with a molecular mass of 548.06 . It is dosed as a monohydrate tosylate salt, which has a molecular weight of 738.27 . Edoxaban has low solubility in the pH range of 3–7, with a decrease in solubility with increasing pH .
Chemical Reactions Analysis
Edoxaban is a selective and competitive inhibitor of human FXa, with an inhibitory constant (Ki) value of 0.561 nM . It inhibits the generation of thrombin and formation of blood clots in a dose-dependent manner .
Physical And Chemical Properties Analysis
Edoxaban has a molecular formula of C24H30ClN7O4S.C7H8O3S.H2O and a molecular weight of 738.27 . It is predominantly absorbed from the upper gastrointestinal tract, and oral bioavailability is approximately 62% .
Aplicaciones Científicas De Investigación
Application in Thromboprophylaxis and Venous Thromboembolism Treatment
Specific Scientific Field
This application falls under the field of Clinical Pharmacology and Hematology .
Summary of the Application
Edoxaban, a direct factor Xa inhibitor, is used for thromboprophylaxis in patients with non-valvular atrial fibrillation (NVAF) and for the treatment and prevention of venous thromboembolism (VTE) .
Methods of Application or Experimental Procedures
Edoxaban is administered orally. It inhibits human FXa in a concentration-dependent and -competitive manner, with an inhibition constant (Ki) value of 0.561 nM . It is rapidly absorbed after oral administration with a time to peak plasma concentration of 1–2 h, and a bioavailability of 62% .
Results or Outcomes
Despite a restrained number of interactions, some strong inhibitors/inducers of P-gp and drug-metabolising enzymes can affect edoxaban concentration, implying the need for a dose adjustment . However, given the small propensity for interaction of this agent, its use represents an acceptable clinical decision in most cases .
Application in Chronic Thromboembolic Pulmonary Hypertension (CTEPH) Treatment
Specific Scientific Field
This application is in the field of Pulmonology and Cardiology .
Summary of the Application
Edoxaban is being studied for its efficacy and safety in subjects with CTEPH in the KABUKI trial .
Methods of Application or Experimental Procedures
The KABUKI trial is a phase 3, investigator-initiated, multicenter, single-blind, randomized, warfarin-controlled, noninferiority trial . The daily dose of edoxaban (60 mg for body weight ≥60 kg, 30 mg for body weight <60 kg) was the same as that used for preventing venous thromboembolism .
Results or Outcomes
The primary outcome was the ratio of pulmonary vascular resistance (PVR, Wood Units) at week 48 to PVR at baseline . Secondary outcomes were clinical worsening of CTEPH, World Health Organization functional class, 6-minute walk distance, and N-terminal pro–B-type natriuretic peptide level .
Application in Stroke Prevention in Atrial Fibrillation
Specific Scientific Field
This application is in the field of Cardiology and Neurology .
Summary of the Application
Edoxaban is used for stroke prevention in patients with non-valvular atrial fibrillation (NVAF) .
Methods of Application or Experimental Procedures
Edoxaban is administered orally once daily. It inhibits human FXa in a concentration-dependent and -competitive manner .
Results or Outcomes
Edoxaban quickly reaches peak plasma concentrations in 1.5 h, has a half-life of 10–14 h, has relatively high bioavailability of 62% and exhibits highly selective, competitive, concentration-dependent inhibition of human factor Xa .
Application in Management of Surgery Patients
Specific Scientific Field
This application is in the field of Surgery and Clinical Pharmacology .
Summary of the Application
Edoxaban is used in the management of patients undergoing major or nonmajor surgery .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of Edoxaban are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this use of Edoxaban are not detailed in the source .
Application in Drug-Drug Interactions
Specific Scientific Field
This application is in the field of Clinical Pharmacology .
Summary of the Application
Edoxaban is studied for its interactions with other drugs, which can affect its pharmacokinetics and pharmacodynamics .
Methods of Application or Experimental Procedures
The study of drug-drug interactions involves examining the effects of other drugs on the activity of Edoxaban. This includes drugs that can influence the activity (induction or inhibition) of P-glycoprotein (P-gp) and cytochrome P450 3A4, both responsible for the disposition and metabolism of Edoxaban .
Results or Outcomes
Despite a restrained number of interactions, some strong inhibitors/inducers of P-gp and drug-metabolising enzymes can affect Edoxaban concentration, implying the need for a dose adjustment . However, given the small propensity for interaction of this agent, its use represents an acceptable clinical decision in most cases .
Application in Venous Thromboembolism Treatment
Specific Scientific Field
This application is in the field of Clinical Pharmacology and Hematology .
Summary of the Application
Edoxaban is used in the treatment and prevention of recurrent venous thromboembolism (VTE) .
Methods of Application or Experimental Procedures
Results or Outcomes
The study demonstrated that LMWH/Edoxaban 60 mg once daily was non-inferior to the standard therapy with LMWH/warfarin in the treatment and prevention of recurrent VTE .
Safety And Hazards
Edoxaban should not be used in patients with a creatinine clearance (CrCl) below 30 mL/min . The drug should not be used in women who are pregnant or breastfeeding or in patients with severe liver disease . Edoxaban should be handled with care to avoid dust formation and contact with skin and eyes .
Propiedades
IUPAC Name |
N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMDGXTANLPMW-GMXVVIOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide | |
CAS RN |
480450-71-3 | |
| Record name | Des((2-((5-chloro-2-pyridyl)amino)-2-oxo-acetyl))edoxaban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480450713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES((2-((5-CHLORO-2-PYRIDYL)AMINO)-2-OXO-ACETYL))EDOXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1D9UGS1SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



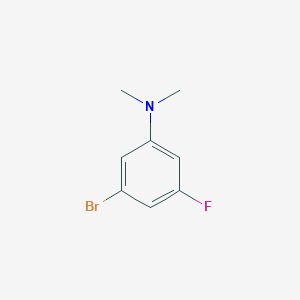
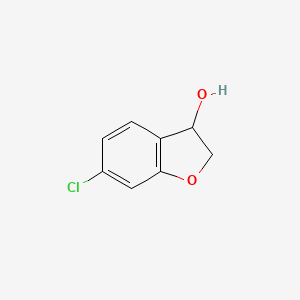
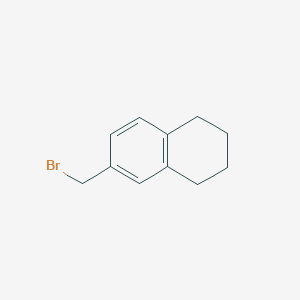
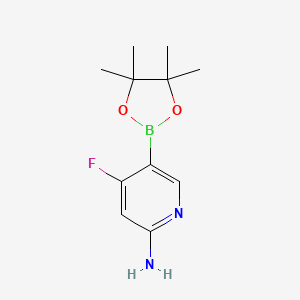
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)
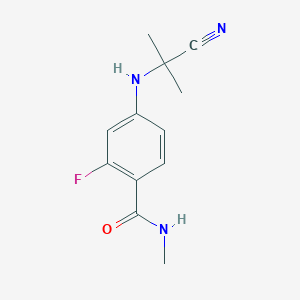
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
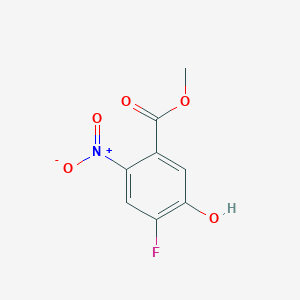
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)
